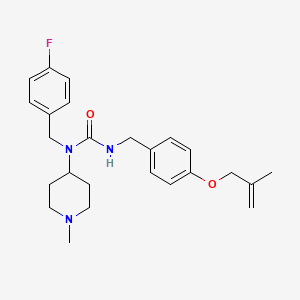

exo-Dehydro-pimavanserin

Description

Structure

3D Structure

Properties

CAS No. |

1246458-13-8 |

|---|---|

Molecular Formula |

C25H32FN3O2 |

Molecular Weight |

425.5 g/mol |

IUPAC Name |

1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylprop-2-enoxy)phenyl]methyl]urea |

InChI |

InChI=1S/C25H32FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,23H,1,12-18H2,2-3H3,(H,27,30) |

InChI Key |

ZPSIMBGXXJZQNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C |

Origin of Product |

United States |

Characterization and Experimental Status of Exo Dehydro Pimavanserin As a Pimavanserin Metabolite

Classification within Pimavanserin's Primary Metabolic Profile

Pimavanserin (B1677881) is primarily metabolized in the liver by the cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, with minor contributions from other enzymes. drugbank.comcambridge.orgnih.gov This process gives rise to a number of metabolites. The main metabolic pathway involves the N-demethylation of pimavanserin to produce its major active metabolite, AC-279 (also known as N-desmethyl-pimavanserin), which itself has a long half-life. drugbank.comcambridge.org

Table 1: Key Enzymes and Metabolites in Pimavanserin Metabolism

| Compound/Enzyme | Role in Metabolism |

| CYP3A4/CYP3A5 | Primary enzymes responsible for metabolizing Pimavanserin. drugbank.comcambridge.orgnih.gov |

| AC-279 (N-desmethyl-pimavanserin) | The major active metabolite of Pimavanserin. drugbank.comcambridge.org |

| exo-Dehydro-pimavanserin (Endo-dehydro-PIM) | A designated primary metabolite. fda.gov |

Challenges in Experimental Isolation and Structural Elucidation

Despite its classification as a primary metabolite, this compound (referred to as Endo-dehydro-PIM in key regulatory documents) has remained a theoretical entity rather than an experimentally verified compound.

Non-Synthesis and Non-Purification of this compound

A significant challenge in the study of this metabolite is that it has not been successfully synthesized or purified. fda.gov The FDA's clinical pharmacology summary explicitly states that "Endo-dehydro-PIM is the only primary metabolite that was not synthesized or purified". fda.gov This lack of a reference standard makes it exceedingly difficult to develop and validate analytical methods for its detection and quantification.

Absence of Detectable Levels in Biological Matrices (e.g., Plasma) by Conventional Analytical Methods

Consistent with the challenges in its synthesis, this compound has not been detected in biological samples. According to the same FDA report, the metabolite was "not detectable in plasma by radiometric HPLC analysis". fda.gov This suggests that if the compound is formed, its concentration in the bloodstream is below the limit of detection of the analytical techniques employed during the drug's development. Consequently, its pharmacokinetic properties and potential biological activity remain unknown.

Table 2: Experimental Status of this compound

| Status | Finding | Source |

| Synthesis | Not synthesized | fda.gov |

| Purification | Not purified | fda.gov |

| Detection in Plasma | Not detectable by radiometric HPLC | fda.gov |

Theoretical and Computational Investigations of Exo Dehydro Pimavanserin

In Silico Prediction of Potential Biotransformation Routes Leading to exo-Dehydro-pimavanserin

Computational tools play a crucial role in predicting the metabolic pathways of drug candidates, offering insights into potential metabolites and the enzymes responsible for their formation. researchgate.net The generation of this compound from pimavanserin (B1677881) would involve the removal of two hydrogen atoms from the piperidine (B6355638) ring, leading to the formation of a double bond.

The cytochrome P450 superfamily is a major contributor to the oxidative metabolism of a vast array of xenobiotics, including pimavanserin. nih.govinnovationscns.comfda.govdrugbank.com The primary isoforms involved in pimavanserin metabolism are CYP3A4 and CYP3A5, with minor contributions from CYP2J2 and CYP2D6. nih.govinnovationscns.comfda.govdrugbank.com These enzymes are known to catalyze a variety of oxidative reactions, including hydroxylations, N-dealkylations, and dehydrogenations. mdpi.com

The formation of this compound would likely proceed through a CYP-mediated oxidation of the piperidine moiety of pimavanserin. The catalytic cycle of CYP enzymes involves the activation of molecular oxygen to a highly reactive ferryl-oxo intermediate (Compound I), which is capable of abstracting a hydrogen atom from the substrate. A subsequent second hydrogen abstraction or an alternative electron transfer-proton loss mechanism could then lead to the formation of the double bond. The regioselectivity of this dehydrogenation would be dictated by the orientation of pimavanserin within the active site of the specific CYP isoform. Given the known flexibility of the CYP3A4 active site, multiple binding orientations of pimavanserin are plausible, potentially leading to dehydrogenation at different positions on the piperidine ring. nih.gov

Table 1: Key Cytochrome P450 Isoforms in Pimavanserin Metabolism and Their Potential Role in Dehydrogenation

| Enzyme | Known Role in Pimavanserin Metabolism | Plausible Role in this compound Formation |

| CYP3A4 | Major contributor to metabolism, including N-desmethylation. nih.govinnovationscns.comfda.govdrugbank.com | High likelihood of involvement due to its broad substrate specificity and known role in oxidative reactions. |

| CYP3A5 | Significant contributor to metabolism. nih.govinnovationscns.comfda.govdrugbank.com | Similar to CYP3A4, a probable contributor to dehydrogenation. |

| CYP2J2 | Minor contributor to metabolism. nih.govinnovationscns.comfda.govdrugbank.com | Possible, but likely a minor pathway. |

| CYP2D6 | Minor contributor to metabolism. nih.govinnovationscns.comfda.govdrugbank.com | Possible, but less likely to be a major route compared to CYP3A isoforms. |

Flavin-containing monooxygenases (FMOs) represent another class of enzymes that contribute to the oxidative metabolism of pimavanserin. nih.govinnovationscns.comfda.gov FMOs are known to oxidize soft nucleophiles, particularly nitrogen and sulfur atoms. optibrium.com The catalytic mechanism of FMOs involves a flavin-hydroperoxide intermediate that transfers an oxygen atom to the substrate. While FMOs are well-known for N-oxidation reactions, their role in dehydrogenation is less common but mechanistically plausible. The formation of an N-oxide intermediate on the piperidine nitrogen of pimavanserin by an FMO could potentially be a precursor to a subsequent elimination reaction leading to the formation of a double bond, although this is a more speculative pathway compared to direct CYP-mediated dehydrogenation.

The enzymatic dehydrogenation of cyclic amines can proceed through several proposed mechanisms. In the context of CYP-mediated reactions, the most accepted pathway involves a two-step process initiated by hydrogen atom abstraction from a carbon atom adjacent to the nitrogen by the highly reactive ferryl-oxo species. This generates a carbon-centered radical and a ferryl-hydroxy intermediate. A second hydrogen abstraction from the adjacent carbon or nitrogen, or an electron transfer followed by proton loss, would then lead to the formation of the iminium ion or the enamine, respectively. beilstein-journals.org

Alternatively, a concerted mechanism, although less commonly proposed for CYP enzymes, cannot be entirely ruled out. For FMO-mediated pathways, a potential route could involve the formation of an N-oxide, which then undergoes a Cope elimination-like reaction, though this is less typical for saturated piperidine rings.

Molecular Modeling and Dynamics Simulations for Hypothetical Structures

To understand the potential interaction of pimavanserin within the active site of metabolizing enzymes and the subsequent formation of this compound, molecular modeling and dynamics simulations are invaluable tools. These computational techniques can provide insights into the binding orientation of the substrate, the key amino acid residues involved in catalysis, and the energetic feasibility of different metabolic pathways.

Molecular docking studies could be employed to predict the preferred binding pose of pimavanserin within the crystal structure of human CYP3A4. Such studies would likely reveal multiple favorable orientations due to the large and flexible nature of the CYP3A4 active site. nih.gov The proximity of specific carbon atoms of the piperidine ring to the heme iron would be a key indicator of the most likely sites of oxidation.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the pimavanserin-CYP3A4 complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. nih.gov Analysis of the MD trajectories could reveal conformational changes in the enzyme upon substrate binding and identify stable binding modes that position the piperidine ring for dehydrogenation. Key parameters to analyze from MD simulations would include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the distance between the heme iron and the abstractable hydrogen atoms on the piperidine ring.

Table 2: Hypothetical Parameters for Molecular Dynamics Simulation of Pimavanserin in CYP3A4 Active Site

| Parameter | Hypothetical Value/Observation | Significance |

| Binding Energy | -8 to -12 kcal/mol | Indicates a stable interaction between pimavanserin and CYP3A4. |

| Key Interacting Residues | Phe57, Phe108, Arg212, Ser119 | These residues are known to be important for substrate binding in CYP3A4. |

| Average Heme-Cα Distance | 3.5 - 5.0 Å | A shorter distance suggests a higher probability of hydrogen abstraction and subsequent dehydrogenation. |

| RMSD of Pimavanserin | < 2.5 Å | Indicates a stable binding pose within the active site. |

Quantum Chemical Calculations for Predicted Reactivity and Stability of this compound

Quantum chemical calculations, such as those based on density functional theory (DFT), can provide detailed insights into the electronic structure, reactivity, and stability of molecules. These methods can be applied to both the parent drug, pimavanserin, and its hypothetical metabolite, this compound.

For the prediction of reactivity, quantum chemical calculations can be used to determine the bond dissociation energies (BDEs) of the C-H bonds on the piperidine ring of pimavanserin. Lower BDEs would indicate bonds that are more susceptible to hydrogen abstraction by the CYP ferryl-oxo species. Furthermore, the activation energy barriers for the different proposed dehydrogenation mechanisms can be calculated to determine the most energetically favorable pathway.

Regarding the stability of the hypothetical this compound, quantum chemical methods can be used to calculate its thermodynamic properties, such as the Gibbs free energy of formation. Comparison of the free energy of this compound with that of pimavanserin and other potential metabolites can provide an indication of its relative stability. Additionally, properties such as the ionization potential and electron affinity can be calculated to predict its susceptibility to further oxidation or other reactions. The calculated electrostatic potential surface would also reveal the regions of the molecule that are most likely to engage in intermolecular interactions.

Table 3: Hypothetical Quantum Chemical Properties of Pimavanserin and exo-Dehydro-pimavanserin

| Property | Pimavanserin (Hypothetical) | This compound (Hypothetical) | Significance |

| Relative Energy (kcal/mol) | 0 | +5 to +15 | Indicates the thermodynamic cost of dehydrogenation. |

| HOMO-LUMO Gap (eV) | ~5.0 | ~4.5 | A smaller gap suggests higher reactivity for this compound. |

| Calculated pKa | ~8.5 | ~7.0 | The introduction of the double bond would be expected to decrease the basicity of the piperidine nitrogen. |

| Dipole Moment (Debye) | ~3.0 | ~3.5 | Changes in polarity can affect solubility and interactions with biological targets. |

Analytical Methodologies for Tracing and Identifying Transient or Low Abundance Metabolites

Advanced Chromatographic Separation Techniques for Complex Metabolic Mixtures

The analysis of biological matrices for drug metabolites is complicated by the presence of a multitude of endogenous and exogenous compounds. Effective chromatographic separation is therefore paramount to isolate metabolites of interest, such as exo-Dehydro-pimavanserin, from this complex mixture.

Ultra-High-Performance Liquid Chromatography (UHPLC) has become a cornerstone in metabolic studies. By utilizing columns with sub-2 µm particles, UHPLC systems can achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net This enhanced separation capability is crucial for resolving structurally similar metabolites and isomers, which is often a challenge in drug metabolism studies. amazonaws.com For instance, different positional isomers of a hydroxylated metabolite can be separated, which is critical for understanding the metabolic pathways.

Multidimensional Chromatography offers a further increase in separation power. This technique involves coupling two or more chromatographic columns with different separation mechanisms (e.g., reversed-phase and hydrophilic interaction liquid chromatography - HILIC). This approach is particularly useful for separating co-eluting compounds that are not resolved by a single chromatographic method, thereby reducing matrix effects and improving the chances of detecting low-abundance metabolites like this compound. nih.gov

| Technique | Principle | Advantages for Metabolite Analysis | Typical Application |

| UHPLC | Utilizes sub-2 µm particle columns for high-resolution separation. nih.gov | High speed, resolution, and sensitivity; ideal for complex mixtures. nih.gov | Routine analysis of biological samples for drug metabolites. |

| HILIC | Employs a polar stationary phase and a mobile phase with a high organic solvent concentration. | Enhanced retention of polar metabolites that are poorly retained in reversed-phase chromatography. rsc.org | Analysis of polar drug metabolites and endogenous compounds. |

| 2D-LC | Couples two independent chromatographic separations. nih.gov | Greatly increased peak capacity and resolution for extremely complex samples. | In-depth metabolic profiling and separation of isomeric compounds. |

High-Resolution Mass Spectrometry Approaches for Unidentified Metabolites

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of unknown metabolites. Its ability to provide accurate mass measurements allows for the determination of elemental compositions, a critical first step in identifying a novel metabolite. mdpi.comnih.gov

Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are the most common types of high-resolution mass analyzers used in metabolomics. biocompare.com These instruments can achieve mass resolutions high enough to distinguish between molecules with very similar masses, which is essential for differentiating a drug metabolite from endogenous compounds. nih.gov

Tandem Mass Spectrometry (MS/MS) , or MSn, provides structural information through fragmentation analysis. researchgate.net In this technique, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern is unique to the molecule's structure and can be used to identify the sites of metabolic modification. waters.com For a metabolite like this compound, MS/MS can help to pinpoint the location of the dehydrogenation on the pimavanserin (B1677881) molecule. This is achieved by comparing the fragmentation pattern of the metabolite to that of the parent drug. acs.org

| Analyzer Type | Typical Resolution | Key Features |

| Time-of-Flight (TOF) | Up to 60,000 | Fast acquisition speed, good for coupling with fast chromatography. biocompare.com |

| Orbitrap | Up to 500,000 | High resolution and mass accuracy, suitable for complex samples. mdpi.comnih.gov |

| FT-ICR | >1,000,000 | Highest resolution and mass accuracy, ideal for resolving complex isotopic patterns. mdpi.comnih.gov |

Application of Radiometric and Isotopic Labeling Strategies in Metabolite Tracking

Radiometric and isotopic labeling techniques are powerful tools for tracing the metabolic fate of a drug. nih.gov By introducing a labeled version of the drug, researchers can selectively track the parent compound and its metabolites, even when they are present at very low concentrations.

Radiolabeling , typically with Carbon-14 (14C) or Tritium (3H), is a highly sensitive method for quantifying all drug-related material in a biological sample. acs.org The radioactive isotope acts as a tag that can be easily detected, allowing for the comprehensive profiling of all metabolites, including those that are transient or in low abundance. nih.govbohrium.com This approach is often used in absorption, distribution, metabolism, and excretion (ADME) studies to ensure that all metabolic pathways are identified. chemicalsknowledgehub.com

Stable Isotope Labeling , using isotopes such as Carbon-13 (13C) or Deuterium (2H), offers an alternative to radiolabeling. tandfonline.com Labeled and unlabeled versions of the drug are administered, and the resulting isotopic patterns in the mass spectra of the metabolites can be used to identify them. musechem.com This "twin-ion" signature helps to distinguish drug-related compounds from the background matrix, facilitating the discovery of novel or unexpected metabolites. unifr.ch

| Labeling Type | Isotope(s) Used | Detection Method | Advantages |

| Radiolabeling | 14C, 3H | Scintillation counting, autoradiography | High sensitivity, comprehensive metabolite profiling. acs.orgbohrium.com |

| Stable Isotope Labeling | 13C, 2H, 15N | Mass spectrometry | No radioactivity, provides structural information from isotopic patterns. tandfonline.commusechem.com |

Limitations of Existing Analytical Techniques for this compound Detection

Despite the advancements in analytical technology, the detection and characterization of transient or low-abundance metabolites like this compound remain challenging.

Matrix Effects and Ion Suppression are significant hurdles in LC-MS-based analyses. tandfonline.comnebiolab.com Co-eluting compounds from the biological matrix can interfere with the ionization of the target analyte, leading to a decrease in signal intensity (ion suppression) or, less commonly, an increase (ion enhancement). nih.govlongdom.org This can result in the failure to detect a low-abundance metabolite or in inaccurate quantification.

Isomeric and Isobaric Interferences pose another challenge. Different metabolites can have the same elemental composition (isobars) or even the same structure with different spatial arrangements (isomers), making them difficult to distinguish by mass spectrometry alone. nih.govacs.org While high-resolution chromatography can separate many isomers, co-elution can still occur, leading to ambiguity in identification. chromatographyonline.com

Low Signal Intensity is an inherent problem when dealing with transient or low-abundance metabolites. The concentration of such metabolites may be below the limit of detection of the analytical instrument, even with the most sensitive technologies. youtube.com This is particularly true for reactive metabolites that are quickly converted to other compounds.

The successful tracing and identification of this compound, therefore, require a multi-faceted approach that combines highly efficient separation techniques, sensitive and high-resolution mass spectrometry, and potentially the use of isotopic labeling to overcome these limitations.

Implications of Undetectable Metabolites in Pharmaceutical Research

Considerations for Mass Balance and Excretion Studies of Parent Compounds

Mass balance studies are fundamental in drug development, aiming to account for the complete disposition of a drug by tracking the administered dose and its excretion from the body. The presence of undetectable metabolites like "exo-Dehydro-pimavanserin" would introduce significant complexities to these studies.

A primary challenge would be achieving complete recovery of the administered radioactivity in a radiolabeled mass balance study. If a portion of the parent compound, pimavanserin (B1677881), is converted into a transient metabolite that is not readily detectable by standard analytical methods, it could lead to an incomplete mass balance, where the sum of the excreted radioactivity in urine and feces does not equal the administered dose. This discrepancy would necessitate further investigation to identify the "missing" components and could delay the drug development process.

| Parameter | Implication of an Undetectable Metabolite ("this compound") |

| Mass Balance Recovery | Potential for incomplete recovery of the administered dose, leading to questions about the drug's ultimate fate in the body. |

| Excretion Pathway Analysis | Difficulty in accurately characterizing the routes and rates of elimination for all drug-related material. |

| Metabolic Profiling | Inability to construct a complete picture of the biotransformation of the parent compound. |

Impact on Comprehensive Metabolite Identification Strategies

The identification of all significant metabolites is a regulatory expectation and a scientific necessity to ensure a thorough understanding of a drug's behavior. The existence of an undetectable metabolite such as "this compound" would pose a direct challenge to conventional metabolite identification strategies.

Standard analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are the workhorses of metabolite identification. However, these methods may fail to detect highly reactive, unstable, or low-abundance metabolites. If "this compound" were such a species, it would likely be missed during routine metabolic screening.

To address this, researchers would need to employ more sophisticated and specialized analytical approaches. These might include:

Trapping studies: Using reactive trapping agents to form stable adducts with transient metabolites, making them amenable to detection.

High-resolution mass spectrometry (HRMS): To gain more precise mass information and aid in the structural elucidation of novel metabolites.

Radiolabeling with subsequent analysis: To track all drug-related material, even if the chemical structure is unknown.

The failure to identify a potentially significant metabolite could have far-reaching consequences, including an incomplete understanding of the drug's metabolic clearance pathways and potential for drug-drug interactions.

Challenges in Assessing the Potential Pharmacological or Toxicological Relevance of Transient Species

Perhaps the most critical concern arising from an undetectable metabolite is the inability to assess its potential pharmacological or toxicological activity. Even transient species can interact with biological targets and elicit a response.

Conversely, if "this compound" were toxic, its transient nature would make it a "hit-and-run" toxicant, causing cellular damage before being rapidly cleared or converted to other species. This would make it exceedingly difficult to establish a causal link between the parent drug administration and any observed toxicity. The inability to detect and quantify such a metabolite would hinder the ability to set safe exposure limits and could pose a risk to patient safety.

| Area of Concern | Challenges Posed by an Undetectable Transient Metabolite |

| Pharmacological Activity | The true mechanism of action and the full spectrum of active moieties may be misunderstood. |

| Toxicological Assessment | A "hit-and-run" toxic metabolite could cause harm without being readily detectable, complicating safety evaluations. |

| Drug-Drug Interactions | The potential for the transient metabolite to inhibit or induce drug-metabolizing enzymes would be unknown. |

Future Research Directions for Challenging Metabolites

Development of Novel Synthetic Access Routes for Hypothetical Metabolites

The unavailability of analytical standards is a primary bottleneck in the study of hypothetical metabolites like exo-dehydro-pimavanserin. Chemical synthesis provides a definitive means to produce these standards for structural confirmation and biological testing. However, synthesizing metabolites, particularly those formed through complex enzymatic reactions like dehydrogenation, requires innovative chemical strategies. researchgate.netnih.gov

Future synthetic explorations would likely diverge from the established routes for the parent drug, pimavanserin (B1677881), to selectively introduce the proposed "exo-dehydro" feature—a double bond outside the main ring system. Potential strategies include:

Biocatalytic Synthesis: Utilizing isolated enzyme systems (e.g., cytochrome P450 enzymes) or whole-cell biotransformation could mimic the metabolic pathway in vitro. researchgate.netnih.gov This approach offers high selectivity, potentially yielding the desired metabolite with the correct stereochemistry. nih.gov

Late-Stage Functionalization: This modern synthetic approach focuses on modifying the complex pimavanserin scaffold directly. It involves developing highly selective C-H activation or oxidation reactions that can introduce a double bond at the desired position without altering the rest of the molecule.

De Novo Synthesis with Strategic Unsaturation: An alternative involves designing a completely new synthetic pathway where the exo-double bond is incorporated into an early-stage intermediate. This method provides more control but can be more resource-intensive than modifying the final parent compound. nih.govsemanticscholar.org

The successful synthesis of an analytical standard for this compound would be a critical breakthrough, enabling its definitive identification in biological samples and allowing for further toxicological and pharmacological evaluation. fda.gov

Advancements in High-Sensitivity Analytical Platforms for Metabolomics

Detecting and quantifying low-abundance and potentially unstable metabolites requires analytical platforms that offer exceptional sensitivity and specificity. azolifesciences.comnih.gov The field of metabolomics is continually advancing, providing powerful tools to hunt for elusive compounds like this compound. iptonline.comclinicallab.com

High-Resolution Mass Spectrometry (HRMS): Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone of metabolomics. azolifesciences.comclinicallab.com Future approaches will increasingly rely on high-resolution mass spectrometers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) instruments. These technologies provide highly accurate mass measurements, which can help determine the elemental composition of a detected metabolite and distinguish it from other isobaric compounds. azolifesciences.com

Tandem Mass Spectrometry (MS/MS): Coupling HRMS with tandem MS (MS/MS) allows for the fragmentation of the metabolite ion. The resulting fragmentation pattern serves as a chemical fingerprint that can be compared to the pattern of the chemically synthesized standard for positive identification.

High-Throughput and Sensitive Platforms: The development of high-throughput metabolomics platforms is crucial for screening large numbers of samples to identify the conditions under which a minor metabolite might be formed. escholarship.orgnih.gov Innovations in sample preparation, microflow liquid chromatography, and automated data analysis are making these large-scale studies more feasible. clinicallab.comescholarship.orgscispace.com

| Platform | Key Advantages for Challenging Metabolites | Limitations |

|---|---|---|

| LC-HRMS (e.g., Orbitrap, Q-TOF) | High mass accuracy and resolution; excellent sensitivity. azolifesciences.com | Matrix effects can cause ion suppression. |

| GC-MS | High chromatographic resolution for volatile compounds. | Requires derivatization for non-volatile metabolites. |

| Ion Mobility-MS | Separates ions by size and shape, resolving isomers. nih.gov | Emerging technology with less extensive libraries. |

| NMR Spectroscopy | Non-destructive; provides detailed structural information. iptonline.com | Relatively low sensitivity compared to MS. iptonline.com |

Integrated Multi-Omics Approaches to Elucidate Complex Metabolic Networks

Understanding the formation of a challenging metabolite often requires looking beyond the metabolite itself. Integrated multi-omics approaches combine data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the biological system. youtube.comnih.gov This holistic view can reveal the pathways and regulatory networks responsible for producing a metabolite like this compound, even if it is difficult to detect directly. metwarebio.comnih.gov

Pimavanserin is known to be metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5. drugbank.cominnovationscns.comnih.gov A multi-omics strategy would involve:

Genomics/Transcriptomics: Analyzing genetic variations (polymorphisms) or expression levels of the CYP3A4 and CYP3A5 genes in different individuals or cell systems. This can help identify if certain genetic profiles are associated with the potential formation of this compound.

Proteomics: Quantifying the levels of CYP3A4/5 and other drug-metabolizing enzymes. researchdeliver.com Integrating proteomics with metabolomics can directly link the abundance of a specific enzyme to the levels of its metabolic products, strengthening the evidence for a particular metabolic pathway. nih.govcreative-proteomics.comnih.gov

Metabolomics: Performing untargeted profiling to capture a broad snapshot of all detectable small molecules. By correlating changes in the broader metabolome with protein and gene expression data, researchers can infer the activity of metabolic pathways and potentially identify biomarkers that point to the formation of an unstable intermediate. mdpi.comoup.com

By integrating these data layers, researchers can construct metabolic network models that predict the flow of molecules through different pathways, highlighting the conditions that might favor the formation of a minor, reactive metabolite. nih.gov

| Omics Layer | Information Provided | Application to this compound |

|---|---|---|

| Genomics | Genetic variants in metabolizing enzymes. | Identify polymorphisms in CYP3A4/5 that may alter metabolism. |

| Transcriptomics | Gene expression levels (mRNA) of enzymes. | Correlate CYP3A4/5 mRNA levels with pimavanserin clearance rates. |

| Proteomics | Protein abundance and post-translational modifications. researchdeliver.com | Quantify active CYP3A4/5 enzyme levels in liver microsomes. metwarebio.com |

| Metabolomics | Comprehensive profile of small molecule metabolites. nih.gov | Detect pimavanserin, known metabolites, and search for the mass of the hypothetical metabolite. |

Q & A

Q. How can researchers leverage secondary data (e.g., clinical trial databases) to identify potential drug-drug interactions involving this compound?

- Methodological Answer: Query repositories like ClinicalTrials.gov or WHO’s VigiBase for co-administered drugs and adverse event correlations. Apply network pharmacology to predict CYP450-mediated interactions. Validate hypotheses using human hepatocyte co-culture systems and physiologically based pharmacokinetic (PBPK) modeling .

Data Presentation and Validation Guidelines

- Primary Data : Include raw chromatograms, spectral data (NMR, MS), and statistical outputs in appendices. Annotate key peaks/bands and provide uncertainty margins .

- Secondary Data : Cite databases (e.g., PubChem, ChEMBL) with accession numbers. Differentiate between curated and crowdsourced data, and apply sensitivity analysis to assess robustness .

- Contradiction Resolution : Use funnel plots or Egger’s regression to detect publication bias in meta-analyses. Replicate critical experiments under standardized conditions .

Note: Avoid relying on non-peer-reviewed platforms like . Prioritize primary literature from ACS, RSC, or Elsevier journals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.